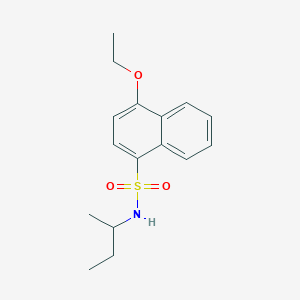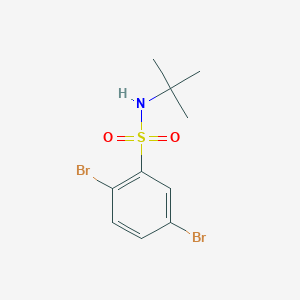
2-(4-Methylphenyl)-2-oxoethyl 3-fluorobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Methylphenyl)-2-oxoethyl 3-fluorobenzoate, also known as MFOB, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. MFOB belongs to the class of benzoates and is a derivative of 3-fluorobenzoic acid.
Mécanisme D'action
2-(4-Methylphenyl)-2-oxoethyl 3-fluorobenzoate inhibits the activity of COX-2 by binding to its active site, thereby preventing the production of prostaglandins. Prostaglandins are involved in the inflammatory response and pain sensation. By inhibiting the production of prostaglandins, this compound reduces inflammation and pain. This compound also induces apoptosis in cancer cells by activating the intrinsic apoptotic pathway.
Biochemical and Physiological Effects
This compound has been found to have anti-inflammatory, analgesic, and anti-cancer effects. It reduces inflammation and pain by inhibiting the activity of COX-2 and reducing the production of prostaglandins. This compound induces apoptosis in cancer cells by activating the intrinsic apoptotic pathway. This compound has also been found to have antioxidant properties, which can help protect cells from oxidative damage.
Avantages Et Limitations Des Expériences En Laboratoire
The synthesis method of 2-(4-Methylphenyl)-2-oxoethyl 3-fluorobenzoate is simple, efficient, and cost-effective, making it an attractive option for large-scale synthesis. This compound has shown promising results in various fields of scientific research, including anti-inflammatory, analgesic, and anti-cancer properties. However, this compound has not been extensively studied for its toxicity and safety profile, which is a limitation for lab experiments.
Orientations Futures
There are several future directions for the study of 2-(4-Methylphenyl)-2-oxoethyl 3-fluorobenzoate. One potential direction is to study its toxicity and safety profile in more detail. Another direction is to investigate its potential applications in other fields, such as neuroprotection and cardiovascular protection. Further studies are also needed to understand the mechanism of action of this compound in more detail and to identify potential drug targets for its use in therapy.
Conclusion
This compound is a synthetic compound that has shown promising results in various fields of scientific research, including anti-inflammatory, analgesic, and anti-cancer properties. Its simple synthesis method and potential applications make it an attractive option for further study. However, more research is needed to understand its toxicity and safety profile in more detail and to identify potential drug targets for its use in therapy.
Méthodes De Synthèse
2-(4-Methylphenyl)-2-oxoethyl 3-fluorobenzoate can be synthesized using a simple one-pot reaction between 3-fluorobenzoic acid and 4-methylphenacyl bromide in the presence of triethylamine and N,N-dimethylformamide. The reaction yields this compound in good to excellent yields. The synthesis method is simple, efficient, and cost-effective, making it an attractive option for large-scale synthesis.
Applications De Recherche Scientifique
2-(4-Methylphenyl)-2-oxoethyl 3-fluorobenzoate has shown potential applications in various fields of scientific research. It has been extensively studied for its anti-inflammatory, analgesic, and anti-cancer properties. This compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is responsible for the production of prostaglandins, which are involved in inflammation and pain. This compound has also been found to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
Propriétés
Formule moléculaire |
C16H13FO3 |
|---|---|
Poids moléculaire |
272.27 g/mol |
Nom IUPAC |
[2-(4-methylphenyl)-2-oxoethyl] 3-fluorobenzoate |
InChI |
InChI=1S/C16H13FO3/c1-11-5-7-12(8-6-11)15(18)10-20-16(19)13-3-2-4-14(17)9-13/h2-9H,10H2,1H3 |
Clé InChI |
NWLMQGMIEMZSDI-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)COC(=O)C2=CC(=CC=C2)F |
SMILES canonique |
CC1=CC=C(C=C1)C(=O)COC(=O)C2=CC(=CC=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![N-[1,1'-biphenyl]-2-yl-3-fluorobenzamide](/img/structure/B272867.png)








